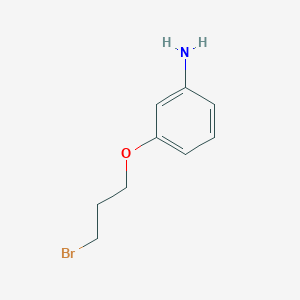

3-(3-Bromopropoxy)-aniline

描述

Overview of Aromatic Amines and Their Role in Organic Synthesis

Aromatic amines, also known as arylamines, are organic compounds featuring an amino group (-NH2) attached to an aromatic ring. numberanalytics.comwisdomlib.org Aniline (B41778) (C6H5NH2) is the simplest form of an aromatic amine. wikipedia.org These compounds are fundamental in organic synthesis, serving as precursors for a wide array of more complex molecules. numberanalytics.comwisdomlib.org Their utility stems from their unique chemical properties, including their basicity and nucleophilicity, which allow them to participate in various chemical reactions. numberanalytics.com

Aromatic amines are key starting materials in the synthesis of numerous products, including pharmaceuticals, dyes, and pigments. numberanalytics.comwikipedia.org For instance, they are crucial for the production of azo dyes through the coupling of diazonium salts. numberanalytics.com The amino group in aromatic amines is a strong activator, making the aromatic ring highly susceptible to electrophilic substitution reactions. numberanalytics.comwikipedia.org This reactivity allows for the introduction of other functional groups onto the aromatic ring, further expanding their synthetic potential. wikipedia.org Aromatic amines can be converted into diazonium salts, which are important intermediates for creating a variety of compounds, including those with hydroxyl, cyanide, or halide functional groups through reactions like the Sandmeyer reaction. wikipedia.org

Strategic Importance of Brominated Alkoxy-Aniline Scaffolds in Molecular Design

The incorporation of bromine and an alkoxy group into an aniline structure creates a brominated alkoxy-aniline scaffold, a molecular framework with strategic importance in medicinal chemistry and materials science. The presence of a halogen, such as bromine, can significantly influence a molecule's properties. acs.org Bromination is a known strategy to potentially enhance the potency of biologically active compounds. researchgate.net

The inclusion of bromine is particularly relevant in drug discovery. acs.orgresearchgate.net The bromine atom can participate in halogen bonding, a type of noncovalent interaction that can contribute to the binding affinity of a ligand to a protein. acs.org This interaction, particularly with heavier halogens like bromine and iodine, can be a key factor in lead discovery and optimization. acs.org

The alkoxy group, an oxygen atom connected to an alkyl group, also plays a crucial role. It can modify the electronic properties and solubility of the molecule. The combination of a bromine atom and an alkoxy chain on an aniline ring provides a versatile scaffold for creating new molecules with tailored properties for various applications, including the development of new therapeutic agents. researchgate.netnih.gov

Research Context and Scholarly Objectives of Investigating 3-(3-Bromopropoxy)-aniline

The investigation of specific substituted anilines like this compound is driven by the desire to create novel molecules with specific functionalities. This particular compound possesses a unique combination of a reactive bromopropyl group and an aniline core, making it a valuable intermediate in organic synthesis.

The primary scholarly objective in studying this compound is to utilize it as a building block for more complex molecules. The bromine atom on the propoxy chain serves as a leaving group, allowing for nucleophilic substitution reactions to attach this moiety to other molecular scaffolds. For instance, it has been used in the synthesis of ligands for dopamine (B1211576) receptors and in the development of potential treatments for Alzheimer's disease. frontiersin.orgnih.gov The aniline portion of the molecule can also undergo further reactions, such as acylation or diazotization, providing additional points for molecular modification. wikipedia.org

Interactive Data Tables

Table 1: Chemical and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Aniline | C6H5NH2 | 93.13 | Liquid |

| 3-Bromoaniline | C6H6BrN | 172.02 | Crystalline Solid |

| N-(3-bromopropyl)aniline | C9H12BrN | 214.10 | Not Specified |

| 4-(3-Bromopropoxy)aniline (B3103320) | C9H12BrNO | 230.06 | Brown Oil frontiersin.org |

| 3-(3-Bromopropoxy)aniline hydrobromide | C9H13Br2NO | 311.01 | Not Specified bldpharm.com |

Table 2: Synthetic Intermediates and Related Compounds

| Compound Name | Role in Synthesis |

| 1-(3-Bromopropoxy)-4-nitrobenzene | Intermediate in the synthesis of 4-(3-bromopropoxy)aniline frontiersin.org |

| 2-Amino-6-(3-bromopropoxy)benzothiazole | Synthesized from 4-(3-bromopropoxy)aniline frontiersin.org |

| (3-bromopropyl)triphenylphosphonium bromide | Reagent used in the synthesis of calixarene (B151959) derivatives rsc.org |

| 2-(3-bromopropoxy)tetrahydropyran | Reagent used in the synthesis of a γ-secretase modulator nih.gov |

Structure

3D Structure

属性

CAS 编号 |

79668-77-2 |

|---|---|

分子式 |

C9H12BrNO |

分子量 |

230.10 g/mol |

IUPAC 名称 |

3-(3-bromopropoxy)aniline |

InChI |

InChI=1S/C9H12BrNO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6,11H2 |

InChI 键 |

ACYSDCATMPECGG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)OCCCBr)N |

产品来源 |

United States |

Chemical Reactivity and Transformative Potential of 3 3 Bromopropoxy Aniline

Reactions Involving the Aromatic Amino Group

The amino group attached to the aromatic ring in 3-(3-bromopropoxy)-aniline is a primary determinant of its chemical behavior, undergoing a variety of well-established reactions characteristic of arylamines.

Acylation Reactions and Anilide Formation

The aromatic amino group of this compound can readily undergo acylation to form the corresponding anilide. This reaction is typically achieved by treating the aniline (B41778) with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The acylation serves to protect the amino group, modulate its reactivity in subsequent electrophilic aromatic substitution reactions, and introduce new functional scaffolds. For instance, the reaction with acetyl chloride would yield N-(3-(3-bromopropoxy)phenyl)acetamide. This transformation is crucial for directing further substitutions on the aromatic ring and for the synthesis of various pharmaceutical and materials science intermediates.

The general conditions for such reactions often involve a suitable solvent and a base to neutralize the hydrogen halide byproduct. The choice of acylating agent allows for the introduction of a wide array of acyl groups, thereby enabling the synthesis of a diverse library of anilide derivatives.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogenation, Hydroxylation, Cyano-group Introduction)

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The resulting arenediazonium salt, 3-(3-bromopropoxy)benzenediazonium chloride, is a versatile intermediate that can undergo a variety of substitution reactions, most notably the Sandmeyer reactions. researchgate.netresearchgate.net

The Sandmeyer reaction provides a pathway to replace the diazonium group with a wide range of substituents, a transformation that is often difficult to achieve through direct aromatic substitution. organic-chemistry.orgnih.gov

Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the introduction of a chloro or bromo substituent, respectively, onto the aromatic ring. nih.govchemrxiv.org This would yield 1-bromo-3-chloro-5-(3-bromopropoxy)benzene or 1,3-dibromo-5-(3-bromopropoxy)benzene.

Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt solution in the presence of copper(I) oxide and an excess of copper(II) nitrate. organic-chemistry.org This would result in the formation of 3-(3-bromopropoxy)phenol.

Cyano-group Introduction: The introduction of a cyano group to form 3-(3-bromopropoxy)benzonitrile can be achieved by reacting the diazonium salt with copper(I) cyanide (CuCN). frontiersin.org This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations significantly enhance the synthetic utility of this compound, allowing for the generation of a diverse array of substituted aromatic compounds.

Alkylation Reactions for Modifying Amine Functionality

The nitrogen atom of the amino group in this compound can act as a nucleophile and undergo alkylation with various alkylating agents, such as alkyl halides. This reaction leads to the formation of secondary and tertiary amines. For example, reaction with an alkyl halide like methyl iodide would initially yield N-methyl-3-(3-bromopropoxy)-aniline. Further alkylation can occur to produce the corresponding tertiary amine, N,N-dimethyl-3-(3-bromopropoxy)-aniline, and ultimately a quaternary ammonium salt. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. These N-alkylated derivatives can exhibit different chemical and physical properties compared to the primary amine, which can be advantageous in various synthetic applications.

Reactions Involving the Bromopropyl Ether Moiety

The bromopropyl ether side chain of this compound provides a second reactive site within the molecule, primarily for nucleophilic substitution reactions where the bromide ion acts as a good leaving group.

Intramolecular Cyclization to Heterocyclic Systems

The presence of both a nucleophilic amino group and an electrophilic alkyl bromide within the same molecule allows for the possibility of intramolecular cyclization, leading to the formation of heterocyclic ring systems.

A significant transformation of this compound and its derivatives is the intramolecular N-alkylation to form N-arylazetidines. nih.govorganic-chemistry.org In this reaction, the nitrogen atom of the aniline or a derivatized amino group acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom, leading to the formation of a four-membered azetidine ring. This ring closure is typically promoted by a base, which deprotonates the amino group, increasing its nucleophilicity.

The synthesis of diversely substituted N-aryl-2-cyanoazetidines has been reported through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by a base-induced ring closure. nih.gov While this specific example involves a pre-functionalized aniline, the fundamental principle of intramolecular cyclization of an N-aryl compound with a suitable leaving group on a three-carbon chain to form an azetidine ring is well-established. frontiersin.orgrsc.org The formation of the rigid, planar four-membered ring of N-arylazetidines makes them valuable scaffolds in medicinal chemistry. nih.gov

The efficiency of this intramolecular cyclization can be influenced by factors such as the nature of the base used, the solvent, and the temperature. The formation of the azetidine ring is a key step in the synthesis of various biologically active compounds and complex molecular architectures.

Electrophilic Aromatic Substitution on the Aniline Ring System

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, controlling the regioselectivity and preventing polysubstitution can be challenging.

The amino group is a strong activating and ortho-, para-directing group. libretexts.orgvanderbilt.edunih.gov This means that electrophiles will preferentially attack the positions ortho and para to the amino group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at these positions and stabilizing the corresponding arenium ion intermediates. nih.gov

To achieve selective monosubstitution, particularly at the para position, and to avoid the formation of multiple substitution products, the reactivity of the amino group can be temporarily attenuated. youtube.com This is commonly achieved by converting the amino group into an amide, for example, by acylation with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled substitution. After the desired substitution has been carried out, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group.

Another strategy to control regioselectivity involves the use of bulky electrophiles or specific catalysts that sterically hinder attack at the ortho positions, thereby favoring substitution at the para position. nih.gov

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds. bath.ac.uk These methods often employ a directing group to guide the catalyst to a specific C-H bond, enabling functionalization at positions that are not readily accessible through classical electrophilic aromatic substitution. nih.gov

For aniline derivatives like this compound, the amino group itself or a derivative thereof can act as a directing group. For instance, palladium-catalyzed reactions have been developed for the ortho-C-H arylation and alkylation of anilines. bath.ac.uk By forming a chelate with the metal catalyst, the directing group brings the catalytic center into close proximity to the ortho-C-H bond, facilitating its activation and subsequent functionalization.

Furthermore, recent advances have enabled meta-selective C-H functionalization of anilines, a traditionally challenging transformation. researchgate.net These strategies often involve the use of a removable directing group or a specialized ligand that can override the inherent ortho-, para-directing nature of the amino group. nih.gov These directed C-H functionalization approaches offer a high degree of control over regioselectivity and provide access to a wide range of substituted anilines. uantwerpen.be

| Approach | Position of Substitution | Key Principle |

| Acylation-Substitution-Deacylation | Para | Attenuation of the amino group's activating effect |

| Directed C-H Functionalization | Ortho, Meta | Use of a directing group to guide a metal catalyst |

Photoredox-Catalyzed Transformations of Aniline Derivatives

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient way to generate reactive radical intermediates. sigmaaldrich.com This technology has been successfully applied to a variety of transformations involving aniline derivatives. uantwerpen.be

In the context of this compound, photoredox catalysis can be employed to initiate reactions at either the aniline ring or the bromopropoxy side chain. For instance, the aniline moiety can undergo single-electron transfer (SET) to a photoexcited catalyst, generating a radical cation that can participate in various coupling reactions. nih.gov This approach has been utilized for the C-H functionalization of anilines, allowing for the introduction of new substituents under mild conditions. researchgate.net

Alternatively, the bromopropoxy chain can be targeted. The carbon-bromine bond can be homolytically cleaved upon reduction by a photogenerated reductant, forming an alkyl radical. This radical can then engage in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species. researchgate.net The combination of photoredox catalysis with other catalytic cycles, such as nickel or copper catalysis, has further expanded the scope of these transformations, enabling a wide range of cross-coupling reactions. nih.gov

| Reactive Site | Intermediate | Potential Transformations |

| Aniline Ring | Radical Cation | C-H Functionalization, Coupling Reactions |

| Bromopropoxy Chain | Alkyl Radical | Addition Reactions, Cross-Coupling |

Multi-component Reactions Incorporating Aromatic Amines

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Aromatic amines, including derivatives of this compound, are common components in a variety of MCRs. nih.gov

One notable example is the Hantzsch dihydropyridine synthesis, where an aniline derivative can be used as the nitrogen source in place of ammonia (B1221849) or ammonium acetate. nih.gov This reaction involves the condensation of an aldehyde, a β-ketoester, and the aniline to afford a dihydropyridine scaffold, which is a privileged structure in medicinal chemistry.

Another important MCR involving anilines is the Povarov reaction, which is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an alkene to produce tetrahydroquinolines. nih.gov The aniline and aldehyde first react to form an in-situ generated imine, which then acts as the dienophile in the subsequent cycloaddition.

Furthermore, anilines can participate in A³-coupling reactions, which involve the condensation of an aldehyde, an amine, and a terminal alkyne to yield propargylamines. researchgate.net These reactions are typically catalyzed by a transition metal, such as copper or nickel. The versatility of these MCRs provides a powerful platform for the rapid generation of molecular diversity starting from simple and readily available building blocks like this compound. ionike.commdpi.com

| Reaction Name | Other Components | Product Type |

| Hantzsch Synthesis | Aldehyde, β-Ketoester | Dihydropyridine |

| Povarov Reaction | Aldehyde, Alkene | Tetrahydroquinoline |

| A³-Coupling | Aldehyde, Terminal Alkyne | Propargylamine |

Spectroscopic Characterization and Structural Elucidation of 3 3 Bromopropoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(3-Bromopropoxy)-aniline, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 3-bromopropoxy side chain. The aromatic region would likely display a complex pattern of multiplets due to the meta-substitution pattern. The protons on the aniline ring are expected to appear in the range of δ 6.5-7.5 ppm. The chemical shifts and coupling patterns would be influenced by the electron-donating amino group and the electron-withdrawing ether linkage.

The aliphatic portion of the molecule would give rise to three distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected to resonate as a triplet. The central methylene protons of the propyl chain (-CH₂-) would likely appear as a multiplet (quintet) due to coupling with the adjacent methylene groups. The methylene protons attached to the bromine atom (CH₂-Br) would also be expected to be a triplet, shifted further downfield due to the deshielding effect of the electronegative bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Ar-H |

| ~6.5-6.7 | m | 3H | Ar-H |

| ~4.9 | br s | 2H | -NH₂ |

| ~4.1 | t | 2H | -O-CH₂- |

| ~3.6 | t | 2H | -CH₂-Br |

| ~2.3 | quintet | 2H | -CH₂- |

Note: This is a predicted data table based on known chemical shift values of similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the six aromatic carbons and the three aliphatic carbons of the side chain.

The aromatic carbons would appear in the region of δ 110-160 ppm. The carbon atom attached to the oxygen (C-O) would be significantly deshielded, appearing at a higher chemical shift. The carbon attached to the amino group (C-N) would also be influenced by the nitrogen atom. The remaining aromatic carbons would have chemical shifts determined by their position relative to the two substituents.

The aliphatic carbons are expected in the upfield region of the spectrum. The carbon atom bonded to the oxygen (-O-CH₂) would be the most deshielded of the three, followed by the carbon attached to the bromine (-CH₂-Br). The central methylene carbon (-CH₂-) would resonate at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C-O |

| ~148 | Ar-C-N |

| ~130 | Ar-CH |

| ~110-120 | Ar-CH |

| ~105 | Ar-CH |

| ~100 | Ar-CH |

| ~65 | -O-CH₂- |

| ~32 | -CH₂- |

| ~30 | -CH₂-Br |

Note: This is a predicted data table based on known chemical shift values of similar functional groups. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced NMR techniques such as 2D NMR and Distortionless Enhancement by Polarization Transfer (DEPT) would be invaluable.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would provide a straightforward way to identify the methylene groups in the propoxy chain and the methine groups in the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, and C-Br bonds, as well as the aromatic ring.

N-H Stretching: The amino group (-NH₂) would give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propoxy chain would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would result in several bands in the region of 1450-1600 cm⁻¹.

C-O and C-N Stretching: The C-O ether linkage and the C-N bond of the aniline would exhibit stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium | N-H Asymmetric Stretch |

| 3350-3250 | Medium | N-H Symmetric Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1620-1580 | Strong | Aromatic C=C Stretch |

| 1520-1470 | Strong | Aromatic C=C Stretch |

| 1250-1150 | Strong | Aryl-O Stretch |

| 1100-1000 | Medium | Alkyl-O Stretch |

| 700-500 | Strong | C-Br Stretch |

Note: This is a predicted data table based on known characteristic absorption frequencies. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the aromatic ring vibrations and the C-C and C-Br bonds. The symmetric "breathing" mode of the benzene (B151609) ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C-Br stretching vibration would also be observable in the Raman spectrum. The applicability and the specific information gained would depend on the scattering properties of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of moderately polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺.

The molecular formula for this compound is C₉H₁₂BrNO. The presence of a bromine atom is a key diagnostic feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in natural abundance. Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an isotopic doublet) separated by approximately 2 mass-to-charge units (m/z), with nearly equal relative intensities (roughly a 1:1 ratio). This provides a definitive signature for the presence of bromine in the molecule. nih.gov

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would provide insight into the compound's structure. The fragmentation is likely to occur at the weakest bonds, primarily the C-O and C-Br bonds of the propoxy chain.

Expected Key Data from ESI-MS Analysis:

| Ion | Description | Expected m/z (using ⁷⁹Br) | Expected m/z (using ⁸¹Br) |

| [M+H]⁺ | Protonated Molecular Ion | 230.0 | 232.0 |

| [M-C₃H₆Br]⁺ | Loss of bromopropene neutral fragment | 110.1 | 110.1 |

| [C₆H₈NO]⁺ | Fragment from cleavage of the ether bond | 110.1 | 110.1 |

| [C₃H₆Br]⁺ | Bromopropyl cation | 121.0 | 123.0 |

This interactive table summarizes the primary ions anticipated in the ESI-MS spectrum of this compound.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, HR-MS would be used to confirm the elemental formula of the [M+H]⁺ ion.

Expected HR-MS Data for the [M+H]⁺ Ion:

| Elemental Formula | Isotope | Calculated Exact Mass |

| C₉H₁₃⁷⁹BrNO⁺ | ⁷⁹Br | 229.0208 |

| C₉H₁₃⁸¹BrNO⁺ | ⁸¹Br | 231.0187 |

This table presents the calculated exact masses for the two isotopic forms of the protonated molecular ion, which can be confirmed by HR-MS to validate the elemental composition.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet (UV) and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aniline chromophore. Aniline itself exhibits two primary absorption bands: a high-energy π → π* transition around 230 nm and a lower-energy band around 280 nm, which is also a π → π* transition related to the benzene ring (often called the B-band). researchgate.netnist.gov

The presence of substituents on the benzene ring modifies these absorption bands. The alkoxy group (-OR) at the meta position acts as an auxochrome, a group that alters the absorption characteristics of the chromophore. Auxochromes with non-bonding electrons, like the ether oxygen, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). uomustansiriyah.edu.iq Therefore, the absorption maxima (λ_max) for this compound are predicted to be shifted to slightly longer wavelengths compared to unsubstituted aniline.

Predicted UV-Vis Absorption Data:

| Transition | Expected λ_max (in Ethanol) | Corresponding Chromophore |

| π → π | ~235-245 nm | Substituted Benzene Ring |

| π → π | ~285-295 nm | Substituted Benzene Ring |

This interactive table outlines the predicted absorption maxima for this compound based on the known spectrum of aniline and the expected effects of the alkoxy substituent.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure of this compound has not been reported in the literature, a hypothetical analysis can be made. If suitable single crystals could be grown, this technique would reveal several key structural features. The aniline moiety would likely be planar, but the 3-bromopropoxy side chain possesses significant conformational flexibility around the C-C and C-O single bonds.

In the crystal lattice, intermolecular hydrogen bonding would be a dominant organizational force. The amine group (-NH₂) is a strong hydrogen bond donor and could form N-H···N bonds with adjacent amine groups or, more likely, N-H···O bonds with the ether oxygen of a neighboring molecule. researchgate.net These interactions would link the molecules into chains or more complex three-dimensional networks.

Anticipated Information from X-ray Crystallography:

| Parameter | Description |

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |

| Torsion Angles | Defines the conformation of the flexible bromopropoxy chain. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds and other non-covalent interactions. |

This table summarizes the key structural parameters that would be determined from a successful single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 3 Bromopropoxy Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties for a molecule like 3-(3-Bromopropoxy)-aniline, from its three-dimensional shape to its electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the complex behavior of electrons within the molecule.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Due to the flexible propoxy chain, this compound can exist in multiple conformations. Conformational analysis is performed to identify the different spatial arrangements (conformers) and their relative energies. This process helps in understanding the molecule's flexibility and identifying the most stable conformer, which is crucial for interpreting its chemical behavior. For substituted anilines, interactions between the amino group and the side chain are often steric in nature, influencing the preferred conformation. colostate.edu Ab initio and semiempirical calculations are employed to determine the ground state conformational energies and structures. colostate.edu

Illustrative Data for Aniline (B41778) Derivatives: Below is a table showing typical optimized geometrical parameters that would be calculated for a molecule like this compound, with example values drawn from studies on other aniline derivatives.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-N | ~1.39 - 1.40 |

| N-H | ~1.00 | |

| C-O | ~1.37 | |

| C-Br | ~1.94 | |

| Bond Angle | C-N-H | ~113° |

| C-O-C | ~118° | |

| Dihedral Angle | H-N-C-C | Variable (defines planarity) |

Note: The values presented are illustrative and based on general values for similar functional groups in related molecules. Specific calculations for this compound would be required for precise values.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. thaiscience.info A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower reactivity. irjweb.com For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO distribution can vary depending on the substituents.

Key Electronic Properties Derived from HOMO-LUMO Energies:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Illustrative HOMO-LUMO Data for Substituted Anilines: This table provides an example of how HOMO-LUMO energies and the resulting energy gap would be presented.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| p-aminoaniline | -4.3713 | 0.2306 | 4.6019 |

| p-nitroaniline | -6.4621 | -2.5714 | 3.8907 |

| p-isopropylaniline | -5.2286 | 0.0682 | 5.2968 |

Data adapted from a study on substituted anilines and is for illustrative purposes only. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is invaluable for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions.

Example of NBO Analysis Findings:

π(C-C) → π(C-C) interactions:* Indicate delocalization within the benzene (B151609) ring.

n(N) → π(C-C) interactions:* Show the donation of the nitrogen lone pair into the ring, contributing to the electron-rich nature of the aniline moiety.

n(O) → σ(C-C) interactions:* Reveal hyperconjugative effects from the oxygen atom in the propoxy chain.

Mechanistic Studies through Computational Modeling of Reactivity

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a particular chemical transformation.

For instance, in a reaction such as an N-alkylation or a cross-coupling reaction, DFT calculations can be used to model the step-by-step process. This could involve modeling the approach of a reagent, the breaking and forming of bonds, and the role of any catalysts. Studies on aniline derivatives have used DFT to analyze reaction paths, such as the rhodium(III)-catalyzed annulation of anilines, identifying the rate-determining steps and the role of additives like Ag⁺. acs.org Such studies are crucial for optimizing reaction conditions and designing new synthetic routes.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

DFT calculations are widely used to predict spectroscopic properties, such as vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov By calculating these properties and comparing them to experimentally measured spectra, the accuracy of the computational model can be validated, and the spectral features can be assigned to specific molecular motions or chemical environments.

Vibrational Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled to correct for systematic errors in the computational method. This allows for a detailed assignment of the peaks in an experimental IR or Raman spectrum to specific bond stretches, bends, and torsions within the this compound molecule. materialsciencejournal.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). nih.govjmaterenvironsci.com These theoretical shifts can be correlated with experimental data to confirm the molecular structure and assign resonances to specific atoms in the molecule.

A strong correlation between calculated and experimental spectra provides confidence in the computed molecular structure and electronic properties. physchemres.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. journaleras.com It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The MEP is color-coded, with red typically representing regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate regions of intermediate potential. journaleras.comwolfram.com

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group and the oxygen atom of the propoxy group due to their lone pairs of electrons. The π-system of the aromatic ring would also exhibit negative potential. These are the sites susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially near the bromine atom, indicating these are sites for nucleophilic interaction. researchgate.net

By identifying these reactive regions, the MEP map provides valuable insights into how this compound will interact with other molecules and reagents. journaleras.comnih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The reactivity of this compound is primarily governed by the interplay of the electron-donating amino group (-NH₂) and the electronic effects of the 3-bromopropoxy group attached at the meta position of the aniline ring. The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it susceptible to electrophilic attack. The 3-bromopropoxy group, while having a flexible alkyl chain, will exert its own electronic influence.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For this compound, the HOMO is expected to be predominantly localized on the aniline ring, specifically with significant contributions from the nitrogen atom of the amino group and the π-system of the benzene ring. This is characteristic of aniline and its derivatives, where the lone pair of electrons on the nitrogen atom and the π-electrons of the ring are the most available for chemical reactions. The LUMO, on the other hand, would likely be distributed over the aromatic ring and potentially extend to the bromopropoxy side chain, particularly the C-Br bond, which can act as an electron-accepting group.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. A higher HOMO energy indicates a greater ease of donating electrons, making the molecule a better electron donor. Conversely, a lower LUMO energy suggests a greater ease of accepting electrons, making the molecule a better electron acceptor. The presence of the electron-donating amino group would raise the HOMO energy of the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzene.

To illustrate these concepts, a hypothetical set of frontier molecular orbital energies for this compound is presented in the table below, based on typical values for substituted anilines.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Descriptor | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

A HOMO-LUMO gap in this range would suggest a molecule of moderate reactivity. The relatively high HOMO energy points to its susceptibility towards electrophilic substitution on the aromatic ring, while the LUMO energy suggests it can undergo nucleophilic reactions, likely involving the displacement of the bromide ion from the propoxy chain.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. These charges provide a valuable indication of the electron distribution and can help in identifying the reactive sites for both electrophilic and nucleophilic attack. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the quantum chemical calculations.

In this compound, the nitrogen atom of the amino group is expected to have a negative Mulliken charge due to its higher electronegativity and the presence of a lone pair of electrons. The carbon atoms of the aromatic ring will have varying charges; the carbons ortho and para to the amino group are expected to be more electron-rich (more negative) due to the electron-donating effect of the -NH₂ group. The carbon atom attached to the bromine is anticipated to have a positive charge, making it an electrophilic center, while the bromine atom will carry a negative charge.

The distribution of these charges is critical for understanding the molecule's reactivity. The negative charges on the ortho and para carbons of the aniline ring indicate that these are the preferred sites for electrophilic attack. The positive charge on the carbon attached to the bromine atom suggests that this site is susceptible to nucleophilic attack, potentially leading to the substitution of the bromine atom.

A hypothetical Mulliken charge distribution for key atoms in this compound is provided in the table below for illustrative purposes.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| N (amino) | -0.85 |

| C (ortho to NH₂) | -0.15 |

| C (para to NH₂) | -0.12 |

| C (attached to O) | +0.20 |

| O (ether) | -0.60 |

| C (attached to Br) | +0.10 |

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative electrostatic potential, which are rich in electrons and are attractive to electrophiles. Blue colors indicate regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group and on the aromatic ring at the ortho and para positions. This visually confirms the sites that are most likely to react with electrophiles. A region of positive potential (blue) would likely be observed around the hydrogen atoms of the amino group and near the carbon atom bonded to the bromine atom in the propoxy chain. The area around the bromine atom itself would likely show a region of negative potential due to its lone pairs, but the adjacent carbon would be the primary site for nucleophilic attack.

Role As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties nih.govnih.gov. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound nih.govchim.it. While direct synthesis of quinoxalines from 3-(3-Bromopropoxy)-aniline is not explicitly detailed in readily available literature, its structural features suggest a plausible pathway to quinoxaline precursors.

The amino group of this compound can be readily acylated or undergo other modifications to introduce a second amino group at the ortho position, thereby forming a substituted o-phenylenediamine. This transformation is a common strategy in the synthesis of functionalized anilines researchgate.nethoustonmethodist.org. This resulting diamine can then undergo cyclocondensation with various 1,2-dicarbonyl compounds to yield a diverse range of quinoxaline derivatives. The bromopropoxy side chain remains available for further functionalization, allowing for the introduction of additional molecular complexity.

Table 1: Common Methods for Quinoxaline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Condensation | o-Phenylenediamine, 1,2-Dicarbonyl compound | Acidic or neutral conditions | nih.gov |

| Oxidative Cyclization | α-Haloketones, o-Phenylenediamine | Various catalysts | chim.it |

Building Block for Functionalized Oxamic Acid Esters and Related Amides

Oxamic acid and its derivatives are recognized for their biological activities. The synthesis of functionalized oxamic acid esters and amides can be achieved through the reaction of anilines with diethyl oxalate or oxalyl chloride. The amino group of this compound can react with these reagents to form the corresponding oxamic acid derivative.

For instance, the reaction of this compound with diethyl oxalate would yield an ethyl oxanilate derivative. Subsequent reaction with various amines can then produce a library of N-substituted oxamic acid amides. The presence of the bromopropoxy group provides a handle for further chemical modifications, such as the introduction of other functional groups or tethering to other molecules.

Intermediate in the Formation of N-Heterocyclic Carbene Palladium Complexes for Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, particularly for palladium-catalyzed cross-coupling reactions researchgate.netscripps.edu. The synthesis of NHC ligands often begins with the reaction of a primary amine or aniline (B41778) with a glyoxal derivative to form a diimine, which is then cyclized and reduced to give the imidazolium salt precursor to the NHC.

This compound can serve as the aniline precursor in this sequence. The resulting NHC ligand would bear a bromopropoxy-functionalized phenyl group. This functionalized NHC can then be complexed with a palladium source, such as palladium(II) acetate, to form a palladium-NHC complex organic-chemistry.org. The bromopropoxy side chain can be used to immobilize the catalyst on a solid support or to introduce other functionalities that can modulate the catalyst's activity and selectivity researchgate.net. Chelating NHC palladium complexes containing an N-(3-bromopropyl) moiety have been synthesized, demonstrating the feasibility of incorporating this functional group into the ligand scaffold mdpi.com.

Table 2: Key Steps in the Synthesis of Functionalized NHC-Palladium Complexes

| Step | Description | Starting Material Example |

|---|---|---|

| 1. Diimine Formation | Reaction of an aniline with a glyoxal derivative. | This compound |

| 2. Cyclization | Formation of the imidazolium salt ring. | Diimine intermediate |

Application in the Synthesis of Biologically Relevant Compounds (e.g., Estrogen Receptor Modulators)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity and are used in the treatment of breast cancer and osteoporosis nih.gov. Many SERMs possess a core structure that can be accessed from aniline derivatives researchgate.netgoogle.com.

The synthesis of certain SERMs involves the construction of a multi-aryl scaffold. The aniline moiety of this compound can be a key building block in the assembly of these complex structures. For example, through a series of reactions such as diazotization followed by coupling reactions, or palladium-catalyzed cross-coupling reactions, the aniline group can be used to introduce the phenyl ring into the core of the SERM wikipedia.org. The bromopropoxy side chain offers a site for the introduction of the basic amine side chain that is characteristic of many SERMs and is crucial for their interaction with the estrogen receptor. While no direct synthesis of a marketed SERM from this compound is documented, its structure is analogous to intermediates used in the synthesis of various SERM candidates rsc.orgnih.gov.

Utility in the Construction of Nitrogen-Containing Heterocycles (e.g., Tetrahydroquinolines, Azetidines)

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals beilstein-journals.org. This compound is a valuable precursor for the synthesis of various heterocyclic systems.

Tetrahydroquinolines: The synthesis of tetrahydroquinolines can be achieved through various methods, including the cyclization of N-substituted anilines organic-chemistry.orgnih.govudel.edu. The amino group of this compound can be N-alkylated or N-acylated with a substrate containing a suitable functional group for cyclization. For example, reaction with a molecule containing a double or triple bond at an appropriate distance could lead to an intramolecular cyclization to form the tetrahydroquinoline ring system. Palladium-catalyzed intramolecular hydroamination of anilino-alkynes is a known route to 2-substituted tetrahydroquinolines researchgate.net.

Azetidines: Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry magtech.com.cnbham.ac.uk. One common method for azetidine synthesis is the intramolecular cyclization of a γ-amino halide or a related derivative organic-chemistry.orgresearchgate.net. The structure of this compound contains both an amino group and a terminal bromide separated by a propyl chain. While direct intramolecular cyclization to form a seven-membered ring is more likely, the molecule can be modified to facilitate the formation of an azetidine ring. For instance, the aniline could be used as a nucleophile to open an epoxide, followed by activation of the resulting alcohol and subsequent intramolecular cyclization of the amino group to form a substituted azetidine.

Contributions to the Synthesis of Complex Aromatic Amine Scaffolds for Materials Science and Other Applications

Functionalized anilines are important monomers in the synthesis of conducting polymers and other functional materials nih.govrsc.orgresearchgate.net. The polymerization of aniline derivatives can lead to polyanilines with tailored electronic and physical properties acs.orgosti.gov. The presence of the bromopropoxy side chain in this compound allows for post-polymerization modification, enabling the introduction of various functional groups onto the polymer backbone. This can be used to tune the material's properties, such as solubility, processability, and sensor capabilities.

Furthermore, complex aromatic amine scaffolds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The ability to introduce specific functionalities through the bromopropoxy group makes this compound a potentially useful building block for the synthesis of novel organic electronic materials.

Future Research Directions in 3 3 Bromopropoxy Aniline Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 3-(3-Bromopropoxy)-aniline and its derivatives is a primary research goal. Current methods often rely on traditional techniques that may involve harsh conditions or precious metal catalysts. Future research will likely focus on greener alternatives.

One promising avenue is the adoption of chemoenzymatic processes. nih.govacs.orgnih.govresearchgate.netacs.org Biocatalytic reduction of a nitroaromatic precursor, using immobilized nitroreductase enzymes, presents a sustainable alternative to conventional hydrogenation methods that often require high-pressure hydrogen gas and expensive palladium or platinum catalysts. nih.govacs.orgnih.gov This enzymatic approach can proceed with high chemoselectivity, preserving the sensitive bromopropoxy group, and operates under mild conditions in aqueous media. nih.govacs.org Research in this area would involve screening for and engineering robust nitroreductases that exhibit high activity and stability for the specific 3-(3-bromopropoxy)-nitrobenzene substrate.

Further exploration into palladium-based catalysis could focus on developing more sustainable systems. For instance, using palladium nanoparticles supported on magnetic materials (e.g., Pd@Fe₃O₄) allows for easy catalyst recovery and reuse, reducing waste and cost. smolecule.com Optimizing transfer hydrogenation reactions using these catalysts with green hydrogen donors in aqueous environments could significantly improve the sustainability of the reduction step. smolecule.com

Additionally, research into refining nucleophilic aromatic substitution (SNAr) strategies could yield improvements. This could involve exploring alternative, non-toxic solvent systems, phase-transfer catalysis to enhance reaction rates, and developing methods that minimize the formation of byproducts.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Pathway | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Chemoenzymatic Nitro-Reduction | Uses immobilized nitroreductase enzymes to reduce 3-(3-bromopropoxy)-nitrobenzene. | - Avoids high-pressure H₂ and precious metals nih.gov | - Enzyme screening and engineering for substrate specificity

|

| Catalytic Transfer Hydrogenation | Reduction of the nitro-precursor using a hydrogen donor and a recyclable catalyst (e.g., Pd@Fe₃O₄). | - Recyclable catalyst smolecule.com | - Development of highly active and stable supported catalysts

|

| Optimized Nucleophilic Substitution | Reaction of 3-aminophenol (B1664112) with 1,3-dibromopropane (B121459) under improved conditions. | - Direct, often single-step route smolecule.com | - Use of green solvents (e.g., ionic liquids, supercritical fluids)

|

Development of Asymmetric Transformations Utilizing the Chiral Potential

While this compound itself is achiral, its structure offers significant potential for the development of asymmetric transformations. Future research could focus on two main strategies: introducing chirality into the molecule or using the molecule as a scaffold in asymmetric catalysis.

The propoxy chain is a prime target for introducing a chiral center. For instance, an asymmetric synthesis could be designed starting from a chiral 3-carbon synthon, leading to enantiomerically pure (R)- or (S)-3-(3-bromopropoxy-2-ol)-aniline. Alternatively, enzymatic or organocatalytic desymmetrization of a prochiral precursor could be explored.

Furthermore, the aniline (B41778) moiety is a well-established participant in asymmetric reactions. Research has demonstrated the success of chiral phosphoric acids in catalyzing highly regio- and enantioselective Friedel-Crafts alkylations of aniline derivatives. acs.org Future work could investigate the utility of this compound as a nucleophile in such reactions, where the electronic and steric nature of the substituent would influence the outcome. Similarly, palladium catalysis in combination with chiral ligands like guanidine derivatives has been effective for asymmetric N-H insertion reactions of anilines, providing a pathway to chiral α-amino esters. nih.gov Applying these methodologies to this compound could generate a library of novel chiral compounds with potential applications in medicinal chemistry.

Investigation of New Catalytic Applications and Ligand Design

The molecular structure of this compound contains multiple potential coordination sites—the aniline nitrogen, the ether oxygen, and the bromine atom—making it an attractive candidate for the design of novel ligands for transition metal catalysis. The combination of a soft donor (N) and a hard donor (O) suggests potential for creating bidentate ligands upon N-functionalization.

Future research could focus on synthesizing derivatives where the aniline nitrogen is incorporated into a larger chelating structure, such as a pincer ligand. The bromopropyl group could serve as a reactive handle for further elaboration or could itself participate in catalyst coordination or stabilization. The development of cationic ruthenium(II) complexes for C-H bond functionalization, for example, often relies on directing groups within the substrate, a role that derivatives of this aniline could potentially play. acs.org

The electronic properties conferred by the 3-alkoxy substituent can also modulate the reactivity of the aniline ring in organocatalysis. For instance, in para-selective C-H alkylation of anilines, the substituent can influence the nucleophilicity of the ring and the stability of reaction intermediates. le.ac.uk Systematic studies could explore how the 3-(3-bromopropoxy) group influences the outcomes of known aniline-based catalytic transformations, potentially leading to new catalysts with unique reactivity or selectivity.

Advanced Functionalization of the Bromopropyl Moiety for Polymer Chemistry or Advanced Materials

The terminal bromide on the propoxy chain is a highly versatile functional group for applications in polymer and materials science. It can act as an initiator for controlled radical polymerization techniques or as a reactive site for grafting the molecule onto surfaces or into polymer backbones.

Future research should explore the use of this compound as a functional monomer. For example, it could be converted into an initiator for Atom Transfer Radical Polymerization (ATRP). Subsequent polymerization of monomers like styrenes or acrylates would yield polymers with a 3-(propoxy)-aniline head group on every chain. The presence of the aniline moiety could impart unique electronic, optical, or responsive properties to the resulting material.

Another direction is the synthesis of polyanilines with pendant bromopropyl groups. While aniline itself can be polymerized to form conductive polymers, the solubility and processability of the resulting materials are often poor. wikipedia.org Copolymerizing aniline with a functionalized monomer like this compound could improve solubility. The pendant bromopropyl groups in the resulting polymer would then be available for post-polymerization modification, allowing for the covalent attachment of other functional molecules, cross-linking of the polymer chains, or grafting onto surfaces. This could lead to the development of new sensors, corrosion-resistant coatings, or materials for electronic devices.

Potential applications in advanced materials are summarized in Table 2.

| Application Area | Proposed Research Direction | Potential Outcome |

|---|---|---|

| Functional Polymers | Use as an initiator for controlled radical polymerization (e.g., ATRP). | Well-defined polymers with aniline terminal groups, possessing specific electronic or redox properties. |

| Processable Polyanilines | Copolymerization of aniline with this compound. | Soluble, functional conductive polymers that can be modified post-polymerization. wikipedia.org |

| Surface Modification | Grafting onto surfaces (e.g., silica, gold) via nucleophilic substitution of the bromide. | Surfaces functionalized with aniline moieties for creating sensors, chromatographic stationary phases, or biocompatible coatings. |

| Advanced Composites | Incorporation into epoxy resins or other thermosets, where the aniline can act as a curing agent and the bromo-group as a flame retardant. | Materials with enhanced thermal stability, flame retardancy, and mechanical properties. |

Integration into Flow Chemistry Systems for Scalable Synthesis

For any chemical compound to be widely useful, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing in all these areas. beilstein-journals.org The integration of the synthesis of this compound into flow systems is a critical area for future research.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures than in batch, often leading to dramatically reduced reaction times. beilstein-journals.org For the synthesis of anilines, flow systems can safely handle hazardous reagents and intermediates. For example, a multi-step flow synthesis can generate an azide intermediate in one reactor coil and immediately consume it in the next, minimizing the risk of accumulation. rsc.org This would be relevant for converting the bromide of this compound into other functional groups.

A future research objective would be to develop a telescoped, multi-step flow synthesis that combines the formation of the ether linkage and the reduction of the nitro group without isolating the intermediate. durham.ac.uk Such a process could involve pumping a solution of 3-nitrophenol (B1666305) and 1,3-dibromopropane through a heated reactor coil containing a solid-supported base, followed by passage through a packed-bed reactor containing an immobilized hydrogenation catalyst. nih.gov In-line purification using solid-supported scavengers could remove excess reagents and byproducts, yielding a continuous stream of pure product. thieme-connect.de This approach would not only be more efficient and scalable but also significantly greener due to reduced solvent use and waste generation. durham.ac.uknih.gov

Multi-omics and Systems Chemistry Approaches to Reaction Discovery and Optimization

The fields of multi-omics and systems chemistry, while more commonly associated with biology, offer powerful new paradigms for chemical synthesis. researchgate.net Future research could apply these approaches to discover novel enzymatic pathways for synthesis or to optimize complex reaction networks.

A multi-omics approach could be used to identify novel enzymes for the synthesis of this compound. uic.edu For instance, by exposing microorganisms to precursors of the target molecule, one could use proteomics and metabolomics to identify enzymes that are upregulated and metabolites that are produced. nih.govcornell.eduspringernature.com This could lead to the discovery of novel biocatalysts for ether formation or for the direct amination of an aromatic ring, bypassing the need for a nitro-reduction pathway. nih.gov This approach moves beyond screening known enzyme classes and into the realm of true enzyme discovery.

Systems chemistry, which studies complex networks of interacting molecules, could be used to optimize the synthesis of this compound. researchgate.net Instead of optimizing one reaction parameter at a time, heuristic algorithms and machine learning can be used to model the entire reaction system, including solvent effects, catalyst behavior, and byproduct formation. rsc.orgnih.govsigmaaldrich.com This allows for a more global optimization, potentially uncovering non-intuitive reaction conditions that lead to higher yield and purity. By treating the synthesis as a chemical system, researchers can identify feedback loops and competing reaction pathways that would be missed by traditional optimization methods.

常见问题

Q. What are the standard synthetic routes for preparing 3-(3-Bromopropoxy)-aniline?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-aminophenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like acetonitrile. The bromopropoxy group is introduced via alkylation, followed by purification using silica gel chromatography .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and bond connectivity. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric purity. High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>95%) .

Q. How does the bromopropoxy substituent influence the compound's reactivity?

The bromine atom acts as a leaving group, enabling further functionalization via nucleophilic substitution (e.g., Suzuki coupling or amine alkylation). The propoxy linker enhances solubility in organic solvents and may modulate electronic effects on the aniline ring, affecting electrophilic aromatic substitution regioselectivity .

Q. What are the primary applications of this compound in academic research?

It serves as a versatile intermediate in:

- Drug discovery: Building block for kinase inhibitors or anticancer agents.

- Materials science: Precursor for functionalized polymers or ligands in coordination chemistry.

- Mechanistic studies: Probe for reaction kinetics in aromatic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Test bases like Cs₂CO₃ (higher efficacy in aprotic solvents) vs. K₂CO₃.

- Solvent effects : Compare DMF (accelerates alkylation) vs. acetonitrile (reduces side reactions).

- Temperature control : Heating at 75°C enhances reaction rates but may require quenching to prevent decomposition .

Q. How should researchers address contradictions in spectral data during characterization?

Q. What methodologies are used to study interactions between this compound and biological targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity to enzymes/receptors.

- Fluorescence polarization assays : Monitor competitive displacement of labeled ligands.

- Molecular docking : Predict binding modes using AutoDock Vina or Schrödinger Suite .

Q. How can computational modeling aid in predicting the stability and reactivity of this compound?

- DFT calculations : Analyze HOMO-LUMO gaps to predict redox stability.

- Molecular dynamics (MD) simulations : Assess conformational flexibility in aqueous vs. lipid environments.

- QSPR models : Corrogate substituent effects with experimental degradation rates .

Q. What strategies mitigate decomposition during storage or handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。